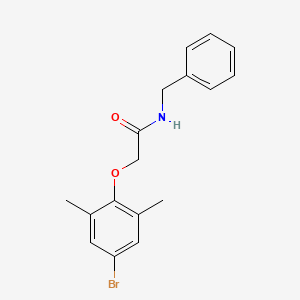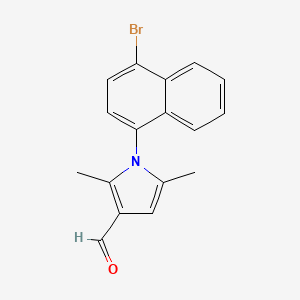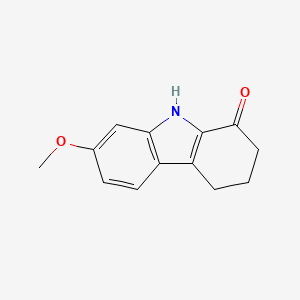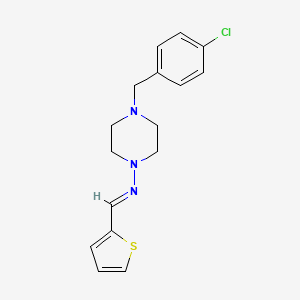![molecular formula C13H10F3N5O2 B5554375 N-methyl-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5554375.png)
N-methyl-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to a class of organic molecules that incorporate multiple heterocyclic structures, including benzimidazole and oxadiazole rings. These structures are of significant interest in the field of medicinal chemistry due to their diverse pharmacological activities. The specific compound mentioned is part of a broader class of chemicals that have been synthesized to explore biological activities and chemical properties.
Synthesis Analysis
The synthesis of compounds related to the specified chemical structure often involves multistep organic reactions, including condensation, cyclization, and substitution reactions. For example, the synthesis of related benzimidazole carboxamide derivatives has been achieved through direct condensation/cyclization reactions of carboxylic acid with diamine in the presence of a condensing agent like Trimethylsilyl Polyphosphate (PPSE) (Soselia et al., 2020).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of a benzimidazole ring linked to an oxadiazole ring via a methylene bridge, with additional substitutions at various positions that influence their physical and chemical properties. Structural determinations are often performed using spectroscopic methods such as IR, 1H NMR, and X-ray crystallography, providing insights into the arrangement of atoms and the configuration of the molecule (Gein et al., 2017).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
N-methyl-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide is involved in the synthesis of novel compounds with potential biological activities. For instance, a series of benzimidazole derivatives have been synthesized incorporating adamantane moiety, highlighting the versatility of benzimidazole scaffolds in creating diverse molecules with potential pharmacological properties (Soselia et al., 2020). Similarly, derivatives of 2-aminotetrahydrobenzothiophene-3-carboxylic acids decorated with trifluoromethyl-containing heterocycles have been explored for their potential to influence neuronal NMDA receptors, showcasing the compound's relevance in modifying neuroactive substances (Sokolov et al., 2018).
Anticancer Potential
The compound has been utilized in the discovery of inhibitors targeting the PARP enzyme, demonstrating significant potency against PARP-1 and PARP-2 enzymes, which are crucial for DNA repair processes in cancer cells. This highlights its potential application in cancer therapy, as demonstrated by the compound ABT-888, showing promising in vivo efficacy in cancer models (Penning et al., 2009). Another study synthesized and evaluated 1,3,4-oxadiazole derivatives for anticancer activity, indicating the utility of this scaffold in developing novel anticancer agents (Salahuddin et al., 2014).
Antidiabetic and Antimicrobial Applications
Research has also delved into the synthesis of novel dihydropyrimidine derivatives showing in vitro antidiabetic activity, which underscores the potential of this compound in antidiabetic drug development (Lalpara et al., 2021). Additionally, the antimicrobial properties of N-aryl-4-(5-methyl-[1,3,4]-oxadiazolin-2-one-3-yl) substituted benzamides have been investigated, revealing higher activity for some derivatives compared to reference drugs, suggesting its application in developing new antimicrobial agents (Latthe & Badami, 2007).
Propiedades
IUPAC Name |
N-methyl-3-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N5O2/c1-17-10(22)11-19-9(20-23-11)6-21-8-5-3-2-4-7(8)18-12(21)13(14,15)16/h2-5H,6H2,1H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDDXNKOYILWBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC(=NO1)CN2C3=CC=CC=C3N=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-3-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]-1,2,4-oxadiazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetamide](/img/structure/B5554302.png)

![6-[({[3-(4-pyridinyl)-1H-1,2,4-triazol-5-yl]methyl}amino)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5554305.png)
![2-[(2-methylbenzylidene)amino]benzonitrile](/img/structure/B5554313.png)
![N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-(2-fluorophenyl)-4-methylbenzenesulfonamide](/img/structure/B5554318.png)
![3-[2-(1-azepanyl)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5554320.png)

![1-(2-biphenylyl)-4-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-2-piperazinone](/img/structure/B5554323.png)
![N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide](/img/structure/B5554331.png)




![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5554383.png)